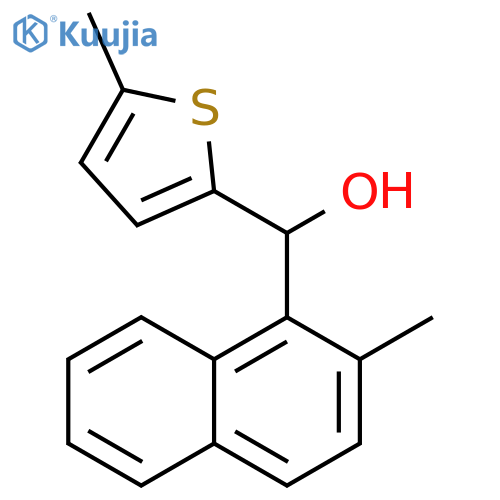

Cas no 1443341-24-9 ((2-methylnaphthalen-1-yl)-(5-methylthiophen-2-yl)methanol)

(2-methylnaphthalen-1-yl)-(5-methylthiophen-2-yl)methanol 化学的及び物理的性質

名前と識別子

-

- (2-methylnaphthalen-1-yl)-(5-methylthiophen-2-yl)methanol

-

- MDL: MFCD07775476

- インチ: 1S/C17H16OS/c1-11-7-9-13-5-3-4-6-14(13)16(11)17(18)15-10-8-12(2)19-15/h3-10,17-18H,1-2H3

- InChIKey: UOTBZSAMSBFYIS-UHFFFAOYSA-N

- ほほえんだ: C(C1=C2C(C=CC=C2)=CC=C1C)(C1SC(C)=CC=1)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 19

- 回転可能化学結合数: 2

(2-methylnaphthalen-1-yl)-(5-methylthiophen-2-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB428454-5g |

2-Methyl-1-naphthyl-(5-methyl-2-thienyl)methanol |

1443341-24-9 | 5g |

€1373.40 | 2023-09-04 | ||

| abcr | AB428454-1 g |

2-Methyl-1-naphthyl-(5-methyl-2-thienyl)methanol |

1443341-24-9 | 1g |

€594.40 | 2023-04-23 | ||

| abcr | AB428454-1g |

2-Methyl-1-naphthyl-(5-methyl-2-thienyl)methanol; . |

1443341-24-9 | 1g |

€1621.70 | 2025-02-16 | ||

| abcr | AB428454-5 g |

2-Methyl-1-naphthyl-(5-methyl-2-thienyl)methanol |

1443341-24-9 | 5g |

€1,373.40 | 2023-04-23 |

(2-methylnaphthalen-1-yl)-(5-methylthiophen-2-yl)methanol 関連文献

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Shachi Mittal Analyst, 2019,144, 2635-2642

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

(2-methylnaphthalen-1-yl)-(5-methylthiophen-2-yl)methanolに関する追加情報

Compound CAS No. 1443341-24-9: (2-Methylnaphthalen-1-yl)-(5-Methylthiophen-2-yl)Methanol

The compound with CAS No. 1443341-24-9, commonly referred to as (2-methylnaphthalen-1-yl)-(5-methylthiophen-2-yl)methanol, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a naphthalene ring system with a thiophene moiety, linked through a methanol group. The presence of these functional groups endows the molecule with distinctive electronic and optical properties, making it a promising candidate for various applications in modern chemistry.

Recent studies have highlighted the potential of (2-methylnaphthalen-1-yl)-(5-methylthiophen-2-yl)methanol in the development of advanced materials, particularly in the realm of optoelectronics. Researchers have demonstrated that this compound exhibits exceptional photoluminescence properties, which could be leveraged in the creation of highly efficient light-emitting diodes (LEDs) and organic photovoltaic (OPV) devices. The integration of the naphthalene and thiophene groups allows for enhanced charge transport properties, a critical factor in optimizing device performance.

In addition to its electronic applications, this compound has shown promise in the field of medicinal chemistry. Preclinical studies suggest that (2-methylnaphthalen-1-yl)-(5-methylthiophen-2-yl)methanol may possess anti-inflammatory and antioxidant properties, making it a potential candidate for drug development. The molecule's ability to interact with biological systems without inducing significant toxicity has been validated through in vitro assays, further underscoring its therapeutic potential.

The synthesis of (2-methylnaphthalen-1-yl)-(5-methylthiophen-2-y)l methanol involves a multi-step process that typically begins with the preparation of the naphthalene derivative. This is followed by a coupling reaction with the thiophene moiety, often utilizing palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura or Stille reactions. The final step involves the introduction of the methanol group, which can be achieved through hydroxylation or direct alkylation methods. Recent advancements in catalytic systems have enabled higher yields and improved purity levels, making this synthesis more efficient and scalable.

From an environmental perspective, the compound's biodegradability and eco-friendliness have been assessed under various conditions. Studies indicate that (2-methylnaphthalen-l -yl)-(5-methylthiophen - 2 - yl) methanol exhibits moderate biodegradation rates under aerobic conditions, suggesting its potential for sustainable use in industrial applications. However, further research is required to fully understand its long-term environmental impact and develop strategies for safe disposal.

In conclusion, (2-methylnaphthalen-l -yl)-(5-methylthiophen - 2 - yl) methanol represents a cutting-edge molecule with multifaceted applications across diverse scientific domains. Its unique structure, coupled with recent advancements in synthetic methodologies and application-oriented research, positions it as a key player in the future of materials science and pharmaceutical development.

1443341-24-9 ((2-methylnaphthalen-1-yl)-(5-methylthiophen-2-yl)methanol) 関連製品

- 2228946-73-2(3-(1-azido-2-hydroxyethyl)benzonitrile)

- 2228502-91-6(3-amino-2-(5-{(tert-butoxy)carbonylamino}-2-chlorophenyl)propanoic acid)

- 144077-69-0((6S)-Tetrahydrofolic Acid p-Toluenesulfonate Salt)

- 1806919-15-2(4-Bromo-5-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetic acid)

- 211738-66-8(methyl 4-bromo-1-methyl-pyrazole-3-carboxylate)

- 338424-30-9((3-{[(4-Bromophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone)

- 1270848-90-2(N-(1-amino-2-methylpropan-2-yl)-4-nitrobenzene-1-sulfonamide)

- 165454-06-8(Cbz-NH-PEG2-CH2COOH)

- 954623-03-1(2-(4-chlorophenyl)-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethylacetamide)

- 2171691-70-4(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(6-methylpyridin-3-yl)carbamoylpropanoic acid)